单胺胍甲磺酸盐肾上腺素

描述

Adrenochrome Monoaminoguanidine Mesilate is an adrenochrome derivative . It is used as a hemostatic agent , which means it encourages the coagulation of blood and stops the loss of blood from open wounds .

Molecular Structure Analysis

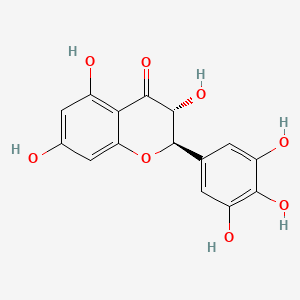

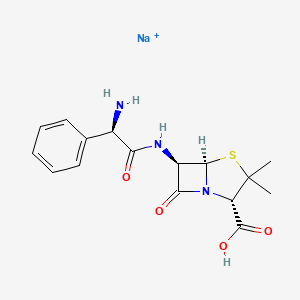

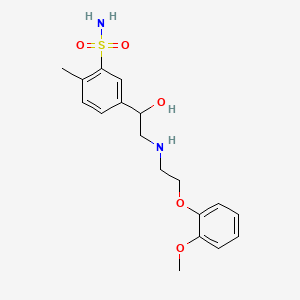

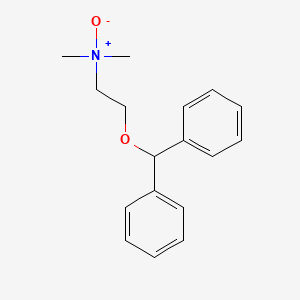

The molecular formula of Adrenochrome Monoaminoguanidine Mesilate is C10 H13 N5 O2 . C H4 O3 S . Its molecular weight is 331.35 .Chemical Reactions Analysis

Adrenochrome, the parent compound of Adrenochrome Monoaminoguanidine Mesilate, is produced by the oxidation of adrenaline . In solution, adrenochrome is pink, and further oxidation of the compound causes it to polymerize into brown or black melanin compounds .Physical And Chemical Properties Analysis

Adrenochrome Monoaminoguanidine Mesilate is an orange solid . It is soluble in DMSO, Methanol, and Water . Its melting point is greater than 131 °C (dec.) .科学研究应用

1. Radioprotection in Hematopoietic Progenitor Cells

- Application Summary : AMM has been found to enhance recovery from radiation-induced leukopenia . This application is particularly relevant in the field of radiation therapy, where damage to healthy cells can be a significant side effect.

- Methods and Procedures : The effects of AMM were examined using an in vitro colony formation method. AMM was administered intraperitoneally to C57BL mice 30 minutes before irradiation, and bone marrow (which included GM-CFC, a committed progenitor cell) was isolated 4 hours after irradiation .

- Results and Outcomes : The survival of GM-CFC was increased when AMM was administered. It was observed that some substances in the serum which enhance survival of GM-CFC may be induced or activated by intraperitoneal administration of AMM, thereby accelerating recovery from radiation-induced leukopenia .

2. Radiosensitization of Human Lung Cancer Cells

- Application Summary : AMM, in combination with cytochrome C, has been suggested to have potential radioprotective effects on potent natural killer (NK) cells during radiotherapy for lung cancer . This might result in the radiosensitization of human lung cancer cells in vivo .

1. Radioprotection in Hematopoietic Progenitor Cells

- Application Summary : AMM has been found to enhance recovery from radiation-induced leukopenia . This application is particularly relevant in the field of radiation therapy, where damage to healthy cells can be a significant side effect.

- Methods and Procedures : The effects of AMM were examined using an in vitro colony formation method. AMM was administered intraperitoneally to C57BL mice 30 minutes before irradiation, and bone marrow (which included GM-CFC, a committed progenitor cell) was isolated 4 hours after irradiation .

- Results and Outcomes : The survival of GM-CFC was increased when AMM was administered. It was observed that some substances in the serum which enhance survival of GM-CFC may be induced or activated by intraperitoneal administration of AMM, thereby accelerating recovery from radiation-induced leukopenia .

2. Radiosensitization of Human Lung Cancer Cells

未来方向

While specific future directions for Adrenochrome Monoaminoguanidine Mesilate are not mentioned in the retrieved sources, research into adrenochrome and its derivatives continues. For example, adrenochrome was explored for use in the treatment of non-surgical acute uncomplicated hemorrhoids in a mixture with troxerutin . The results showed that it was both effective and safe .

属性

IUPAC Name |

1-[(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)imino]guanidine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2.CH4O3S/c1-15-4-9(17)5-2-6(13-14-10(11)12)8(16)3-7(5)15;1-5(2,3)4/h2-3,9,16-17H,4H2,1H3,(H3,11,12);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJROTTVWDBWGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adrenochrome monoaminoguanidine mesilate | |

CAS RN |

4009-68-1 | |

| Record name | ADRENOCHROME MONOAMINOGUANIDINE MESILATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEE8G8X3KU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

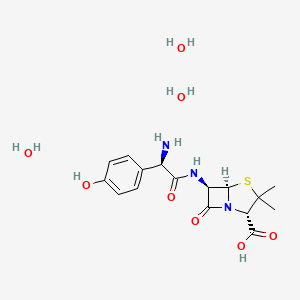

![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1665481.png)